5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole
Overview
Description
The compound is an oxazole, which is a type of heterocyclic compound. Oxazoles are aromatic compounds that contain an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of oxazoles typically consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-Bromo-4-nitrophenol, a compound that shares some structural similarities with the compound you’re asking about, is a powder with a melting point of 111-115 °C .Scientific Research Applications
X-ray Structural Analysis
5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole and related compounds have been studied for their crystal structures using X-ray diffraction. For instance, Rybakov et al. (2002) investigated the single-crystal structures of aminodienes containing an oxazole fragment. Their findings contribute to understanding the molecular architecture and potential applications in material science (Rybakov et al., 2002).
Synthesis of Fluorophores
Oxazoles, including compounds similar to 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole, have been explored for the synthesis of fluorescent thiophenyl group-containing fluorophores. Urut et al. (2018) synthesized and characterized new fluorescent oxazol-5-ones, indicating their potential in the development of light-emitting materials (Urut et al., 2018).
Chemical Synthesis and Reactions
5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole serves as a useful scaffold in organic synthesis. Ibata and Isogami (1989) demonstrated its utility in the formation of N-substituted 2-(aminomethyl)oxazoles, showcasing its versatility in creating various organic compounds (Ibata & Isogami, 1989).
Synthesis of 4-Aryl-5-nitro-1,2,3-triazoles
Compounds structurally related to 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole have been utilized in the synthesis of 1,2,3-triazole derivatives. Sheremet et al. (2004) highlighted their use in producing compounds with potential biological activities (Sheremet et al., 2004).
Creation of Novel Organometallic Compounds
Gangloff et al. (1992) explored the reaction of 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole with zinc, leading to new heteroaromatic organozinc derivatives. This research opens avenues for creating novel compounds with potential applications in organic synthesis and catalysis (Gangloff et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSJOKOEXARQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromomethyl-3-(4-nitrophenyl)-isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.